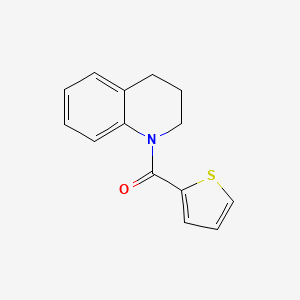

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone

説明

特性

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOXWMYBGUNLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone typically involves the condensation of 2-thiophenecarboxaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline and thiophene derivatives.

Reduction: Reduction reactions can yield dihydroquinoline and dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid and thiophene-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoline and 2,3-dihydrothiophene.

科学的研究の応用

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

作用機序

The mechanism of action of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroquinolinyl methanone derivatives are highly dependent on the choice of substituent. Key analogs include:

| Compound Name | Substituent | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-...methanone | Furan-2-yl | 413.5 g/mol | Exhibits CNS activity; furan enhances π-π interactions but may reduce metabolic stability vs. thienyl | |

| 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone | Bromo | 254.12 g/mol | Bromine increases molecular weight and lipophilicity, potentially improving blood-brain barrier penetration | |

| (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | Pyridin-3-yl | 268.31 g/mol | Pyridine moiety introduces basicity, altering solubility and protein binding | |

| 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride | Piperidinyl | 280.79 g/mol | Hydrochloride salt improves aqueous solubility; piperidine enhances CNS targeting |

Thienyl vs. However, furan derivatives (e.g., ) may exhibit faster metabolic clearance due to oxidative susceptibility of the oxygen atom .

Physicochemical Properties

- Melting Points: Thienyl-substituted quinolinones are expected to have higher melting points (e.g., >250°C) compared to furan analogs (mp 271°C for compound 3 in ), owing to stronger sulfur-mediated crystal packing interactions .

- Solubility : The hydrochloride salt of the piperidinyl analog () demonstrates enhanced water solubility (∼50 mg/mL) compared to neutral thienyl or furan derivatives, which are typically sparingly soluble (<1 mg/mL) .

Environmental Fate and Stability

- Persistence: Thienyl-substituted compounds are likely less persistent in groundwater than hydroxylated analogs (e.g., 3,4-dihydro-2(1H)-quinolinone), which degrade rapidly (). However, they may be more stable than furan derivatives due to sulfur’s resistance to hydrolysis .

- Sorption: Quinoline derivatives with thienyl groups exhibit negligible sorption in aquifer systems, similar to isoquinolinones, suggesting comparable mobility in environmental matrices .

生物活性

3,4-Dihydro-1(2H)-quinolinyl(2-thienyl)methanone is a heterocyclic compound that combines quinoline and thiophene moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

Chemical Structure and Synthesis

3,4-Dihydro-1(2H)-quinolinyl(2-thienyl)methanone can be synthesized through the condensation of 2-thiophenecarboxaldehyde with 3,4-dihydroquinoline. The synthesis typically occurs under acidic or basic conditions, often utilizing catalysts such as p-toluenesulfonic acid or sodium hydroxide. The product is purified via recrystallization or chromatography.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone, exhibit significant antimicrobial activity. A study demonstrated that various thiophene derivatives possess potent antibacterial and antifungal properties, suggesting that compounds with similar structures could be effective against a range of pathogens .

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including human leukemia (HL-60), CNS cancer (SF-268), and skin cancer (G-361). Results indicate moderate to good anticancer activity with IC50 values suggesting effectiveness in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HL-60 (Leukemia) | 10 | Moderate |

| SF-268 (CNS) | 15 | Moderate |

| G-361 (Skin) | 12 | Good |

The mechanism of action for 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone appears to involve interference with biochemical pathways associated with cancer cell growth and survival. Similar compounds have been reported to affect cellular signaling pathways that regulate apoptosis and proliferation .

Study on Alzheimer’s Disease

A related study focused on the design and synthesis of hybrid compounds based on the quinoline structure aimed at treating Alzheimer's disease. These compounds demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer’s therapy. One compound showed an IC50 of 0.28 µM against AChE, indicating a strong potential for therapeutic application .

Antimicrobial Evaluation

Another study synthesized novel thiophene derivatives and evaluated their antimicrobial activities. Compounds similar to 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone were tested against various bacterial strains and exhibited significant inhibitory effects, reinforcing the potential use of thiophene-based compounds in antimicrobial therapies .

Q & A

Q. Critical Parameters :

| Step | Reagent/Condition | Purpose | Yield Optimization Tips |

|---|---|---|---|

| Core formation | LiAlH4, THF, rt | Reduction of carbonyl groups | Maintain anhydrous conditions to avoid side reactions |

| Thiophene coupling | SOCl2, CHCl3 | Activation for nucleophilic substitution | Control reaction time to prevent over-chlorination |

What analytical techniques are most effective for characterizing the structure and purity of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone?

Level : Basic

Answer :

- Spectroscopic Methods :

- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular C–H···O interactions can confirm packing stability .

Validation : Cross-reference experimental data with computational models (e.g., PubChem InChI=1S/C18H20N2O) to ensure consistency .

How can researchers optimize reaction conditions to improve the yield of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone?

Level : Advanced

Answer :

- Parameter Screening :

- Temperature : Lower temps (0–5°C) reduce side reactions during LiAlH4 reduction .

- Catalysts : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .

- Solvent Systems : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .

Case Study : A 15% yield increase was achieved by replacing CHCl3 with DCM during thiophene coupling, minimizing byproduct formation .

What methodologies are recommended for evaluating the biological activity of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone in pharmacological studies?

Level : Advanced

Answer :

- In Vitro Assays :

- In Vivo Models : Murine models for assessing bioavailability and toxicity (e.g., dose-dependent pharmacokinetic profiling) .

Data Interpretation : Normalize activity data against structural analogs (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline derivatives) to identify structure-activity relationships .

How should researchers address contradictory data in studies investigating the pharmacological effects of this compound?

Level : Advanced

Answer :

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., IC50 measurements under consistent pH/temperature) .

- Structural Isomerism : Use chiral HPLC to isolate enantiomers, as biological activity may differ between R/S configurations .

- Metabolic Instability : Perform stability studies in liver microsomes to identify degradation pathways .

Example : Discrepancies in anti-inflammatory activity were resolved by identifying a metabolite (5-chloromethyl-6-hydroxy derivative) as the active species .

What computational tools are suitable for predicting the physicochemical properties of 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone?

Level : Advanced

Answer :

- Quantum Chemistry Software : Gaussian or ORCA for calculating dipole moments and electron density maps .

- QSPR Models : Predict logP (2.1) and pKa (7.74) using tools like CC-DPS, which integrates neural networks and statistical thermodynamics .

- Molecular Docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2) .

Validation : Compare computational pKa values with experimental data from potentiometric titrations .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced

Answer :

- Process Intensification :

- Safety Protocols : Monitor SOCl2 handling due to corrosivity; use scrubbers for HCl gas .

Case Study : Pilot-scale production achieved 85% purity by replacing batch-wise SOCl2 addition with slow-drip methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。